molecular formula C23H20F2N2O2 B13432268 N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide

Cat. No.: B13432268
M. Wt: 394.4 g/mol
InChI Key: NNXPFEMWLZLAHM-QVKFZJNVSA-N
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Description

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and difluorophenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the amino acid derivative, followed by the introduction of the benzamide group through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and difluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and amino acid conjugates. Examples include:

  • N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(4-fluorophenyl)ethyl]benzamide
  • N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3-chlorophenyl)ethyl]benzamide

Uniqueness

The uniqueness of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluorophenyl groups, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H20F2N2O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide

InChI

InChI=1S/C23H20F2N2O2/c1-15(18-12-19(24)14-20(25)13-18)27(23(29)17-10-6-3-7-11-17)21(22(26)28)16-8-4-2-5-9-16/h2-15,21H,1H3,(H2,26,28)/t15-,21-/m1/s1

InChI Key

NNXPFEMWLZLAHM-QVKFZJNVSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)F)N([C@H](C2=CC=CC=C2)C(=O)N)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N(C(C2=CC=CC=C2)C(=O)N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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